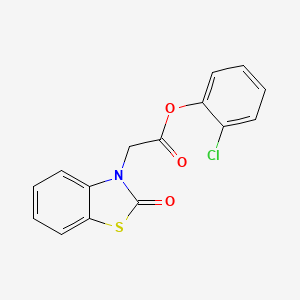![molecular formula C19H20BrClN2O3 B4794259 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide
Descripción general
Descripción
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound used in scientific research. BACE1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. The inhibition of BACE1 has been identified as a potential therapeutic approach for the treatment of Alzheimer's disease.
Mecanismo De Acción
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide works by binding to the active site of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide and preventing its enzymatic activity. This inhibition reduces the production of beta-amyloid peptides, which are the precursors to amyloid plaques in the brain.
Biochemical and Physiological Effects:
The inhibition of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide by 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide has been shown to reduce the production of beta-amyloid peptides in the brain. This reduction in beta-amyloid peptides can lead to a decrease in amyloid plaque formation and potentially slow the progression of Alzheimer's disease. However, the long-term effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition on brain function and cognition are still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in lab experiments are its specificity for 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition and its ability to reduce beta-amyloid peptide production. However, the limitations of using this compound include its potential off-target effects and the need for further research to determine its long-term effects on brain function and cognition.
Direcciones Futuras
There are several future directions for the use of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders that involve beta-amyloid peptide accumulation. Additionally, further research is needed to determine the long-term effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition on brain function and cognition.
Aplicaciones Científicas De Investigación
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide has been extensively used in scientific research as a 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibitor. Studies have shown that the inhibition of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide can reduce the production of beta-amyloid peptides, which are the major component of amyloid plaques in the brains of Alzheimer's disease patients. 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-3-5-18(24)22-13-7-8-15(21)16(11-13)23-19(25)12-6-9-17(26-4-2)14(20)10-12/h6-11H,3-5H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRHWLHNVKPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4794179.png)
![methyl 3-(2-chlorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4794186.png)

![N-(2,4-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4794217.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4794218.png)


![3-ethyl-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![1-(methylsulfonyl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-piperidinecarboxamide](/img/structure/B4794265.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)
